

Application Notes and Protocols: Methyl 4-bromo-3-chlorobenzoate in Medicinal Chemistry

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Compound of Interest

Compound Name: Methyl 4-bromo-3-chlorobenzoate

Cat. No.: B040542

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Audience: Researchers, scientists, and drug development professionals.

Introduction

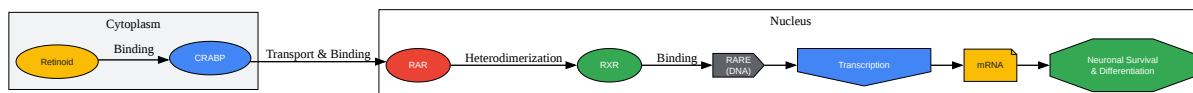
Methyl 4-bromo-3-chlorobenzoate is a halogenated aromatic compound that serves as a versatile building block in medicinal chemistry. Its disubstituted phenyl ring provides a scaffold for the synthesis of complex molecules with diverse pharmacological activities. The presence of bromo and chloro substituents at positions 4 and 3, respectively, allows for regioselective functionalization through various cross-coupling reactions, making it a valuable starting material in the discovery of novel therapeutic agents. These halogens can influence the biological activity and metabolic stability of the resulting compounds.^[1] This document outlines the application of **Methyl 4-bromo-3-chlorobenzoate** in the synthesis of three distinct classes of bioactive molecules: novel synthetic retinoids, histone demethylase inhibitors, and TRPC3 channel blockers. Detailed experimental protocols and relevant biological data are provided to facilitate further research and development.

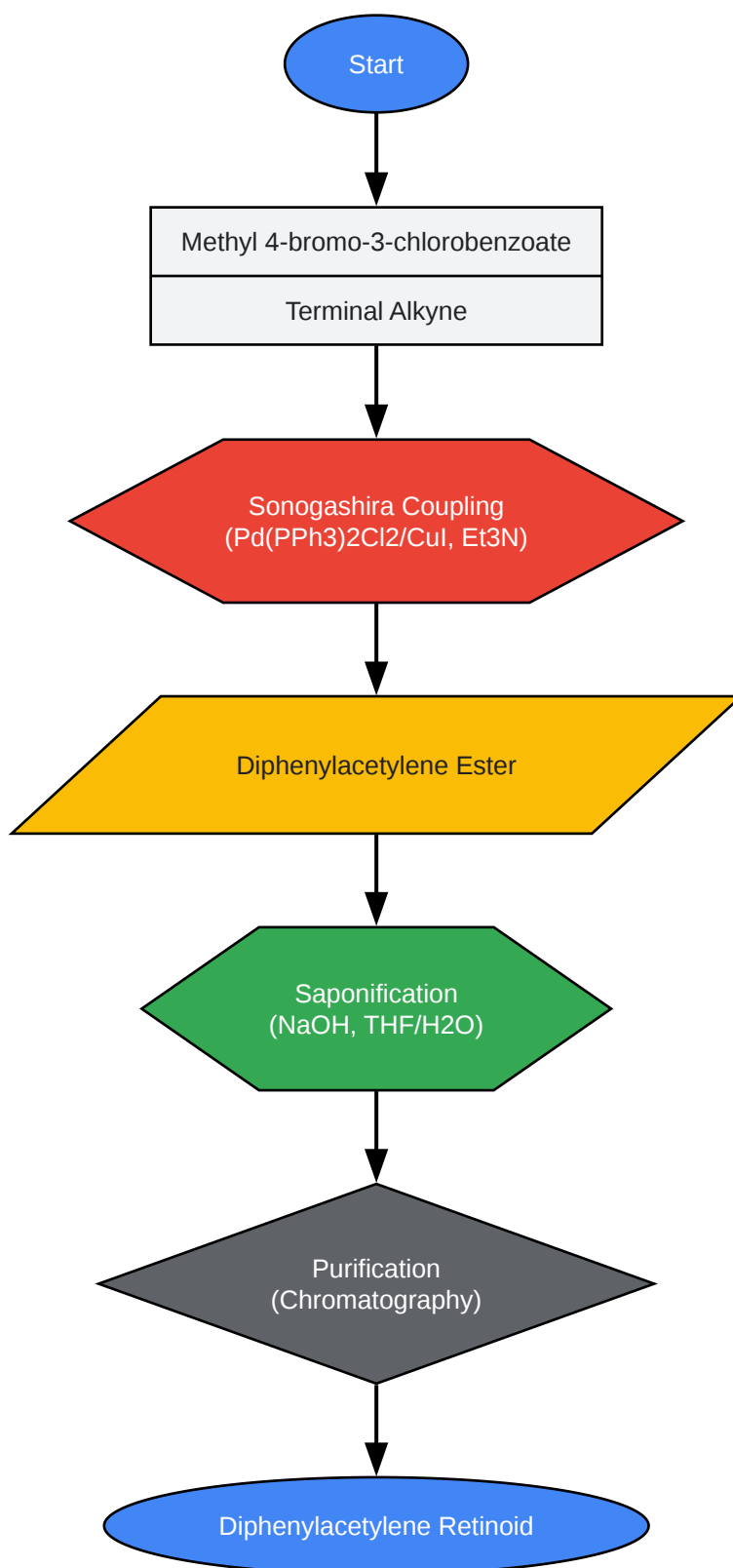
Application 1: Synthesis of Novel Synthetic Retinoids for Neurodegenerative Diseases

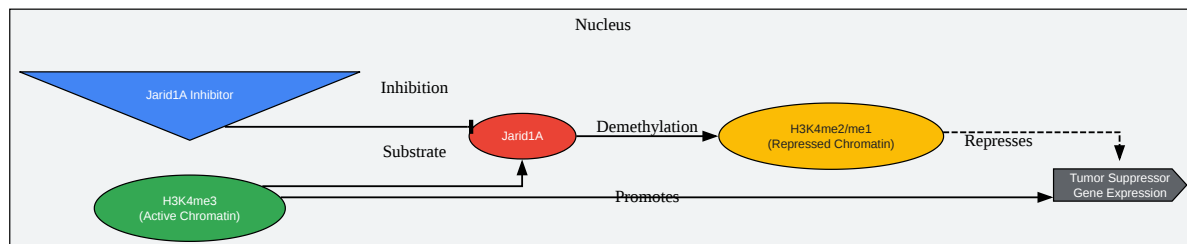
Methyl 4-bromo-3-chlorobenzoate is a key intermediate in the synthesis of novel diphenylacetylene retinoids. These synthetic retinoids have shown potential as therapeutic agents for neurodegenerative disorders such as Alzheimer's disease by inducing both genomic and non-genomic responses, including significant neurite outgrowth.^[2]

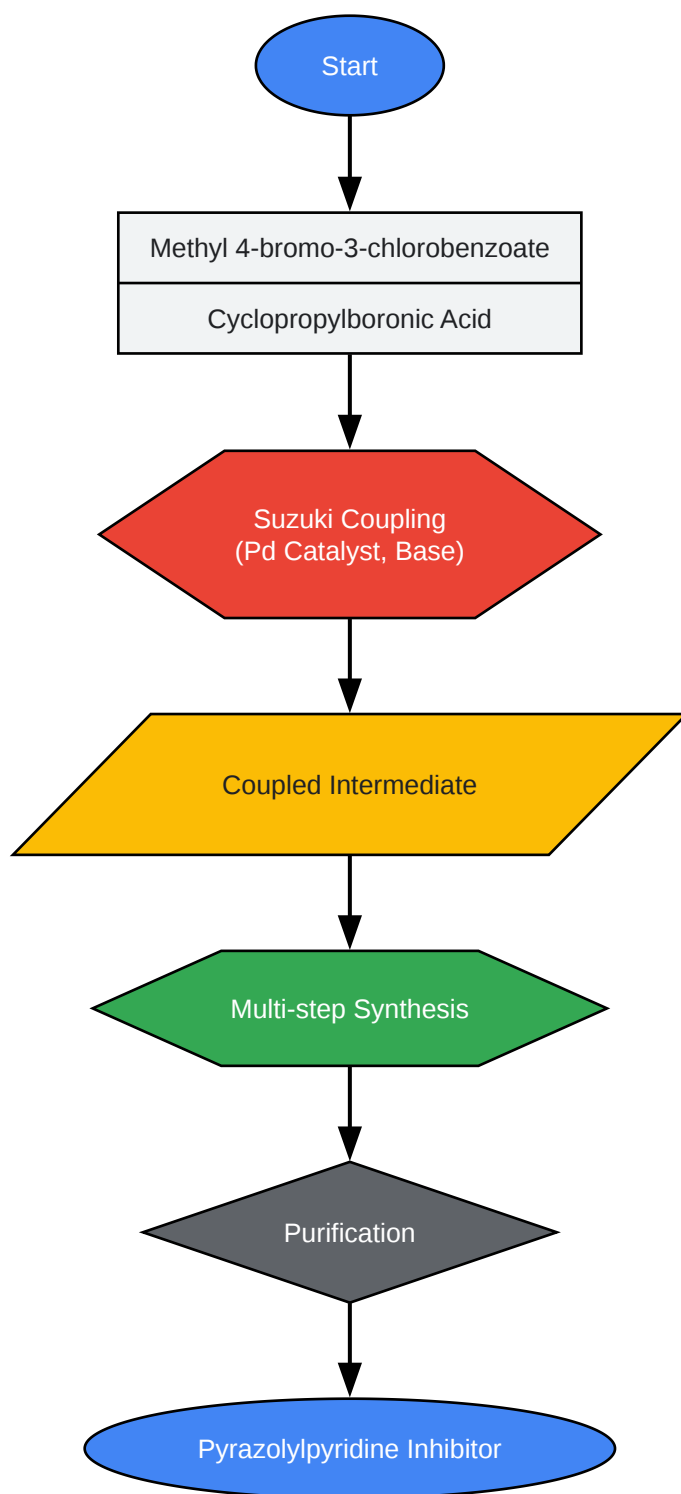
Signaling Pathway: Retinoic Acid Receptor (RAR) Signaling

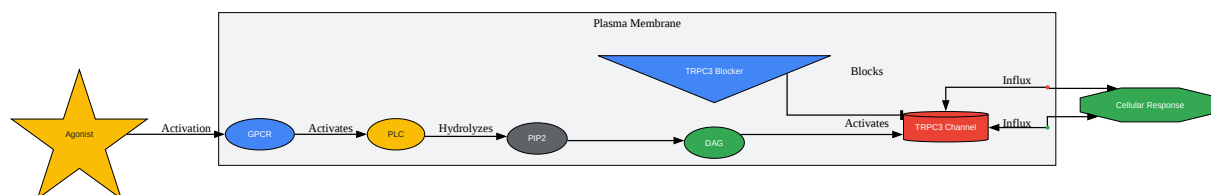
Retinoids exert their effects by binding to nuclear retinoic acid receptors (RARs), which heterodimerize with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is crucial for neuronal differentiation, proliferation, and survival.

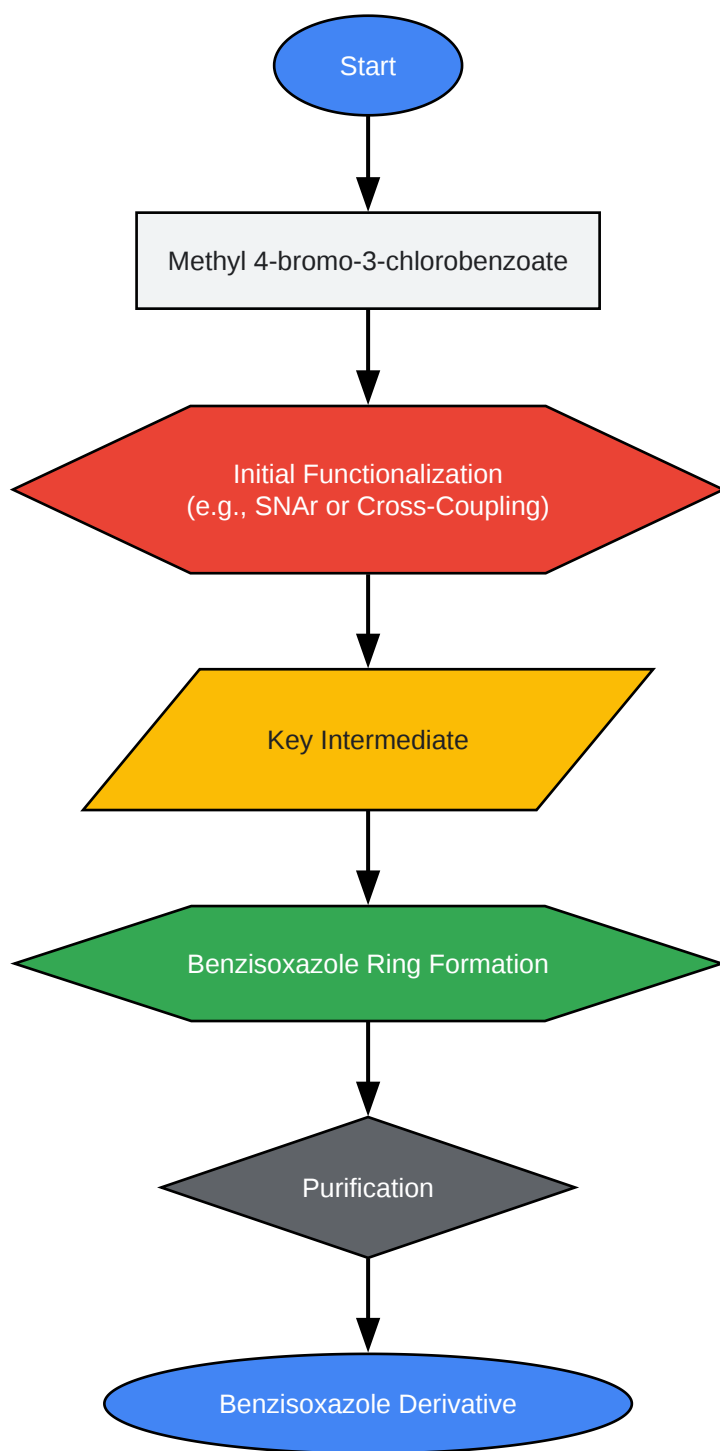












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References

- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
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